N-(p-Nitrophenyl)triphenylphosphine imide
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Overview
Description
N-(p-Nitrophenyl)triphenylphosphine imide is an organic compound with the molecular formula C24H19N2O2P. It is known for its unique structure, which includes a nitrophenyl group attached to a triphenylphosphine imide.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-Nitrophenyl)triphenylphosphine imide can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with nitrobenzene derivatives under specific conditions. The reaction typically requires a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction while ensuring safety and efficiency, as well as purification processes to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(p-Nitrophenyl)triphenylphosphine imide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydride, and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of substituted triphenylphosphine imides .
Scientific Research Applications
N-(p-Nitrophenyl)triphenylphosphine imide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which N-(p-Nitrophenyl)triphenylphosphine imide exerts its effects involves its ability to act as a ligand and participate in coordination chemistry. The compound can form complexes with various metal ions, influencing their reactivity and stability. These interactions are crucial in catalytic processes and the development of new materials .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)triphenylphosphine imide
- N-(3-Nitrophenyl)triphenylphosphine imide
Uniqueness
N-(p-Nitrophenyl)triphenylphosphine imide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and applications compared to its isomers .
Properties
IUPAC Name |
(4-nitrophenyl)imino-triphenyl-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N2O2P/c27-26(28)21-18-16-20(17-19-21)25-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHCHSLVSDURO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N2O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298867 |
Source
|
Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14562-02-8 |
Source
|
Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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